4,5-dichloro-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4,5-DICHLORO-N~3~-CYCLOHEXYL-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DICHLORO-N~3~-CYCLOHEXYL-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Cyclohexyl group introduction: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,5-DICHLORO-N~3~-CYCLOHEXYL-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4,5-DICHLORO-N~3~-CYCLOHEXYL-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-DICHLORO-N~3~-CYCLOHEXYL-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-1H-pyrazole-3-carboxamide: Lacks the cyclohexyl and ethyl groups.
N-Cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide: Lacks the chlorine atoms.
Uniqueness
4,5-DICHLORO-N~3~-CYCLOHEXYL-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both chlorine atoms and the cyclohexyl group, which can significantly influence its chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H17Cl2N3O |
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Molecular Weight |
290.19 g/mol |
IUPAC Name |
4,5-dichloro-N-cyclohexyl-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H17Cl2N3O/c1-2-17-11(14)9(13)10(16-17)12(18)15-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,15,18) |
InChI Key |
SKNIANKMODNSOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C(=O)NC2CCCCC2)Cl)Cl |
Origin of Product |
United States |
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